

# 2,4,6-Trifluorophenylacetic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,4,6-Trifluorophenylacetic acid**

Cat. No.: **B1303384**

[Get Quote](#)

An In-depth Technical Guide to **2,4,6-Trifluorophenylacetic Acid**: Properties, Reactivity, and Applications

## Introduction

**2,4,6-Trifluorophenylacetic acid** is a halogenated derivative of phenylacetic acid, distinguished by the presence of three fluorine atoms symmetrically positioned on the phenyl ring. This substitution pattern imparts unique electronic properties and steric influences that make it a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and key applications, designed for researchers, scientists, and professionals in drug development and materials science.

## Core Chemical and Physical Properties

**2,4,6-Trifluorophenylacetic acid** is a white crystalline solid at room temperature. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

| Property         | Value   | Source(s)                               |
|------------------|---|---|
| CAS Number       | 209991-63-9   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Chemical Formula | C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>             | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight | 190.12 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance       | White crystals  | <a href="#">[1]</a>                     |
| Melting Point    | 110 °C – 112 °C   | <a href="#">[1]</a>                     |
| Synonyms         | 2,4,6-Trifluorobenzeneacetic acid, 2-(2,4,6-trifluorophenyl)acetic acid | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI            | 1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)        |   |
| SMILES           | OC(=O)Cc1c(F)cc(F)cc1F  |   |

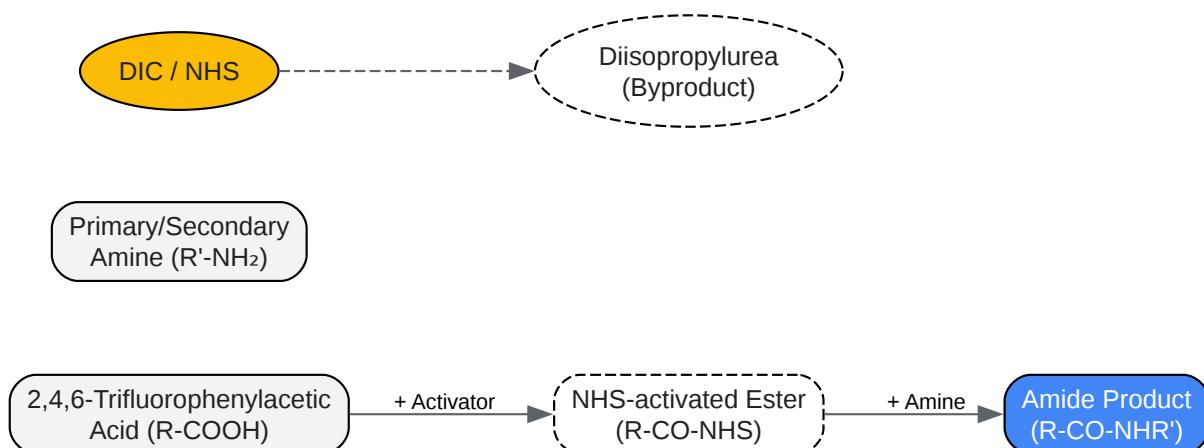
## Reactivity Profile and Synthetic Utility

The reactivity of **2,4,6-Trifluorophenylacetic acid** is dominated by its two primary functional components: the carboxylic acid group and the trifluorinated aromatic ring.

### Carboxylic Acid Reactivity: Amide Coupling

The carboxylic acid moiety is the primary site of reactivity, readily undergoing reactions typical of this functional group. A cornerstone application in medicinal chemistry is its facile coupling with primary and secondary amines to form stable amide bonds. This reaction is commonly facilitated by carbodiimide activators, such as N,N'-Diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then reacts cleanly with the amine.

The choice of DIC/NHS is strategic; it's a mild and efficient system that minimizes side reactions and racemization (if chiral centers are present in the amine component), ensuring high yields of the desired amide product. This makes the molecule an ideal scaffold or building block for constructing complex drug candidates.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Amide bond formation workflow using **2,4,6-Trifluorophenylacetic acid**.

## Influence of the Trifluorinated Ring

The three fluorine atoms exert a powerful inductive electron-withdrawing effect. This has several consequences:

- Increased Acidity: The pKa of the carboxylic acid is lowered compared to unsubstituted phenylacetic acid, which can influence reaction kinetics and solubility.
- Modified Bioavailability: In a drug development context, fluorination is a well-established strategy to enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of a molecule.
- Aromatic Substitution: The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, although the latter typically requires more forcing conditions.

## Key Applications

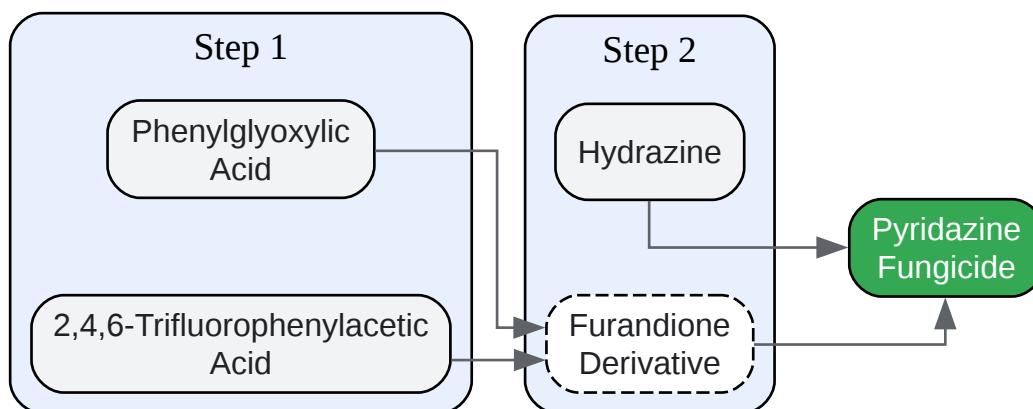
**2,4,6-Trifluorophenylacetic acid** serves as a crucial intermediate in several high-value applications.

## Pharmaceutical and Medicinal Chemistry

- API Synthesis: It is a registered building block for the preparation of Active Pharmaceutical Ingredients (APIs).[1]
- Biomaterials: It has been successfully used to prepare glucosamine-based supramolecular nanotubes.[1] The acid is coupled to glucosamine derivatives, and the resulting amphiphiles self-assemble into nanotubes that have shown efficacy in human mesenchymal stem cell therapy.[1]

## Agrochemicals

- Fungicide Development: The compound is a key precursor in the synthesis of novel pyridazine-based fungicides.[1] The synthetic pathway involves an initial reaction with phenylglyoxylic acid to create a furandione derivative, which is subsequently reacted with hydrazine to yield the final pyridazine fungicide.[1]



[Click to download full resolution via product page](#)

Caption: General synthetic pathway for pyridazine fungicides.

## Safety and Handling

Proper handling of **2,4,6-Trifluorophenylacetic acid** is essential in a laboratory setting. It is classified as an irritant.

| Hazard Information       | Details   | Source(s)           |
|--------------------------|---|---------------------|
| GHS Pictogram(s)         | Warning   | <a href="#">[2]</a> |
| Hazard Statements        | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.  | <a href="#">[2]</a> |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sp ray.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | <a href="#">[2]</a> |
| Storage Class            | 11 (Combustible Solids)   |                     |

#### Handling Recommendations:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Avoid dust formation and inhalation.
- Store in a tightly closed container in a dry, cool place.

## Experimental Protocol: Amide Coupling

This section provides a representative, self-validating protocol for the coupling of **2,4,6-Trifluorophenylacetic acid** with a generic primary amine, benzylamine, as a proof-of-concept workflow.

Objective: To synthesize N-benzyl-2-(2,4,6-trifluorophenyl)acetamide.

Materials:

- **2,4,6-Trifluorophenylacetic acid** (1.0 eq)
- Benzylamine (1.05 eq)
- N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
- N-hydroxysuccinimide (NHS) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware

Step-by-Step Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add **2,4,6-Trifluorophenylacetic acid** (1.0 eq) and N-hydroxysuccinimide (1.1 eq).
- Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to maintain a stirrable solution (approx. 0.1 M concentration).

- Activation: Cool the flask to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions during the activation step. Add DIC (1.1 eq) dropwise to the stirred solution.
- Active Ester Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. Self-Validation: The formation of the white, insoluble diisopropylurea byproduct is a visual indicator that the activation is proceeding.
- Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture. Rationale: A slight excess of the amine ensures complete consumption of the activated ester.
- Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.
- Workup - Quenching and Filtration: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea.
- Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO<sub>3</sub> (to remove unreacted NHS and acid), and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

## Conclusion

**2,4,6-Trifluorophenylacetic acid** is a high-purity, synthetically versatile building block with significant utility in both medicinal chemistry and agrochemical research. Its trifluorinated phenyl ring provides enhanced metabolic stability and unique electronic characteristics, while the carboxylic acid handle allows for straightforward and efficient coupling to other molecules. The robust and well-understood reactivity of this compound, particularly in amide bond formation, solidifies its role as a valuable tool for the synthesis of novel, high-performance chemical entities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ossila.com](http://ossila.com) [ossila.com]
- 2. 2,4,6-Trifluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [2,4,6-Trifluorophenylacetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303384#2-4-6-trifluorophenylacetic-acid-chemical-properties\]](https://www.benchchem.com/product/b1303384#2-4-6-trifluorophenylacetic-acid-chemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)